Cas no 175137-16-3 (Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate)
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
- 1H-Pyrazole-4-carboxylicacid, 1-(4-chlorophenyl)-5-propyl-, ethyl ester
- Ethyl 1-(4-chlorophenyl)-5-propylpyrazole-4-carboxylate
- HMS552I04
- BUTTPARK 47\18-13
- Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-
- ETHYL 2-(4-CHLOROPHENYL)-3-N-PROPYLPYRAZOLE-4-CARBOXYLATE
- FT-0625822
- 1H-Pyrazole-4-carboxylic acid, 1-(4-chlorophenyl)-5-propyl-, ethyl ester
- AKOS009158734
- DTXSID80380574
- MFCD00173856
- 175137-16-3
- CCG-243184
- Maybridge1_003876
- ETHYL1-(4-CHLOROPHENYL)-5-PROPYL-1H-PYRAZOLE-4-CARBOXYLATE
- 1H-Pyrazole-4-carboxylicacid,1-(4-chlorophenyl)-5-propyl-,ethyl ester
-
- MDL: MFCD00173856
- Inchi: 1S/C15H17ClN2O2/c1-3-5-14-13(15(19)20-4-2)10-17-18(14)12-8-6-11(16)7-9-12/h6-10H,3-5H2,1-2H3
- InChI Key: FHEOHDCVJDCEKF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C(=C(C(=O)OCC)C=N1)CCC
Computed Properties
- Exact Mass: 292.09800
- Monoisotopic Mass: 292.098
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.9
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- Density: 1.2
- Boiling Point: 411.2°Cat760mmHg
- Flash Point: 202.5°C
- Refractive Index: 1.57
- PSA: 44.12000
- LogP: 3.65490
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017095-1g |
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate |
175137-16-3 | 1g |
£67.00 | 2022-03-01 | ||
| Fluorochem | 017095-5g |
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate |
175137-16-3 | 5g |
£127.00 | 2022-03-01 | ||
| Chemenu | CM510872-1g |
Ethyl1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate |
175137-16-3 | 95% | 1g |
$121 | 2022-06-12 | |
| Chemenu | CM510872-5g |
Ethyl1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate |
175137-16-3 | 95% | 5g |
$200 | 2022-06-12 | |
| 1PlusChem | 1P0020RT-250mg |
1H-Pyrazole-4-carboxylic acid, 1-(4-chlorophenyl)-5-propyl-, ethyl ester |
175137-16-3 | 250mg |
$79.00 | 2025-02-19 | ||
| 1PlusChem | 1P0020RT-1g |
1H-Pyrazole-4-carboxylic acid, 1-(4-chlorophenyl)-5-propyl-, ethyl ester |
175137-16-3 | 1g |
$156.00 | 2025-02-19 | ||
| A2B Chem LLC | AA93513-250mg |
1H-Pyrazole-4-carboxylic acid, 1-(4-chlorophenyl)-5-propyl-, ethyl ester |
175137-16-3 | 250mg |
$75.00 | 2024-04-20 | ||
| A2B Chem LLC | AA93513-1g |
1H-Pyrazole-4-carboxylic acid, 1-(4-chlorophenyl)-5-propyl-, ethyl ester |
175137-16-3 | 1g |
$150.00 | 2024-04-20 | ||
| Ambeed | A672423-1g |
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate |
175137-16-3 | 95+% | 1g |
$122.0 | 2024-04-22 | |
| Ambeed | A672423-5g |
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate |
175137-16-3 | 95+% | 5g |
$202.0 | 2024-04-22 |
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate Suppliers
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate (CAS No. 175137-16-3): A Comprehensive Overview
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate (CAS No. 175137-16-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential therapeutic properties and its role in the development of novel drugs. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research and application of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate.
Chemical Structure and Properties
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate is a member of the pyrazole family, a class of heterocyclic compounds known for their diverse biological activities. The compound features a pyrazole ring substituted with a 4-chlorophenyl group at the 1-position and a propyl group at the 5-position. The carboxylic acid moiety is esterified with an ethyl group, contributing to its overall stability and solubility properties. The presence of these functional groups imparts unique chemical and physical characteristics to the molecule, making it suitable for various applications in drug discovery and development.
Synthesis Methods
The synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate has been extensively studied, with several methodologies reported in the literature. One common approach involves the reaction of 4-chloroacetophenone with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with propionitrile in the presence of an acid catalyst to yield the desired pyrazole derivative. Subsequent esterification with ethanol under acidic conditions completes the synthesis of the target compound. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes, such as microwave-assisted synthesis and solvent-free conditions, which offer improved yields and reduced waste generation.
Biological Activities
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate has demonstrated a range of biological activities that make it a valuable candidate for drug development. Studies have shown that this compound exhibits potent anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. These findings suggest that Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate could be a promising lead compound for the treatment of inflammatory diseases and cancer.
Pharmacological Applications
The pharmacological potential of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate has been explored in various preclinical studies. In animal models of inflammation, this compound has shown significant efficacy in reducing inflammation markers and alleviating symptoms associated with inflammatory conditions such as arthritis. Furthermore, its antitumor activity has been evaluated in both in vitro and in vivo models, demonstrating its ability to inhibit tumor growth and metastasis. These results highlight the therapeutic potential of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate in treating a wide range of diseases.
Recent Research Advancements
The ongoing research on Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate continues to uncover new insights into its mechanisms of action and potential applications. Recent studies have focused on optimizing its pharmacokinetic properties through structural modifications, such as altering the substituents on the pyrazole ring or modifying the ester group. These efforts aim to enhance its bioavailability, stability, and therapeutic index. Additionally, combination therapies involving Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate with other drugs have shown promising synergistic effects, suggesting that it could be used as part of a multi-targeted treatment strategy.
Conclusion
In conclusion, Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate (CAS No. 175137-16-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new applications and therapeutic uses for this compound will be discovered, contributing to the advancement of healthcare and medicine.
175137-16-3 (Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)